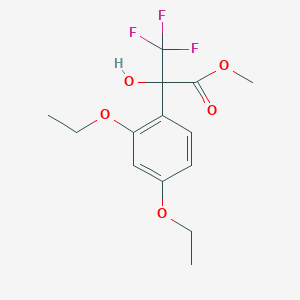
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a member of the class of compounds known as trifluoromethyl ketones, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is not fully understood, but it is believed to act by inhibiting specific enzymes involved in biological processes. For example, it has been shown to selectively inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Orientations Futures
There are many potential future directions for research on Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate. One area of interest is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves the reaction of 2,4-diethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with methanol and sodium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
Applications De Recherche Scientifique
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-tumor, and analgesic effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes.
Propriétés
Nom du produit |
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
|---|---|
Formule moléculaire |
C14H17F3O5 |
Poids moléculaire |
322.28 g/mol |
Nom IUPAC |
methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H17F3O5/c1-4-21-9-6-7-10(11(8-9)22-5-2)13(19,12(18)20-3)14(15,16)17/h6-8,19H,4-5H2,1-3H3 |
Clé InChI |
ZPMNNPLXJHBSDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)

![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)



